molecular formula C14H23BO2 B135194 (4-octylphenyl)boronic Acid CAS No. 133997-05-4

(4-octylphenyl)boronic Acid

Cat. No.: B135194
CAS No.: 133997-05-4
M. Wt: 234.14 g/mol
InChI Key: HUKDAABRKOWPNA-UHFFFAOYSA-N
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Description

(4-Octylphenyl)boronic acid is an organic compound with the molecular formula C14H23BO2. It is a boronic acid derivative where the boron atom is bonded to a phenyl ring substituted with an octyl group at the para position. This compound is known for its utility in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .

Biochemical Analysis

Biochemical Properties

(4-Octylphenyl)boronic acid plays a significant role in biochemical reactions due to its ability to form reversible covalent bonds with diols. This property makes it an excellent candidate for the development of biosensors and molecular recognition systems. The compound interacts with various biomolecules, including enzymes, proteins, and nucleic acids. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access . Additionally, it can form complexes with proteins and nucleic acids, influencing their structure and function.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can disrupt normal cell signaling by interfering with the phosphorylation of key signaling proteins . This disruption can lead to changes in gene expression, affecting cellular functions such as proliferation and apoptosis . Moreover, the compound can alter cellular metabolism by inhibiting enzymes involved in metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One primary mechanism is the formation of reversible covalent bonds with diols, which allows it to interact with a wide range of biomolecules . This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction . Additionally, this compound can bind to DNA and RNA, affecting gene expression and protein synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to air and moisture . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained enzyme inhibition and altered gene expression . These effects are often dose-dependent and can vary based on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound can have beneficial effects, such as enzyme inhibition and modulation of signaling pathways . At high doses, it can exhibit toxic effects, including cellular damage and organ toxicity . Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes . For example, the compound can inhibit enzymes involved in glycolysis and the citric acid cycle, leading to altered metabolic flux and changes in metabolite levels. These interactions can have significant implications for cellular energy production and overall metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-octylphenyl)boronic acid typically involves the reaction of 4-octylphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

    Formation of 4-octylphenyl magnesium bromide:

    Reaction with trimethyl borate:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The process involves stringent control of reaction conditions, such as temperature, pressure, and the use of high-purity reagents to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

(4-Octylphenyl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(4-Octylphenyl)boronic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Octylphenyl)boronic acid is unique due to its long alkyl chain, which imparts different solubility and reactivity properties compared to other boronic acids. This makes it particularly useful in applications where hydrophobic interactions are important, such as in the development of materials and sensors .

Properties

IUPAC Name

(4-octylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23BO2/c1-2-3-4-5-6-7-8-13-9-11-14(12-10-13)15(16)17/h9-12,16-17H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUKDAABRKOWPNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CCCCCCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50400718
Record name 4-octylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133997-05-4
Record name 4-octylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

n-Butyllithium (BuLi, 1.6 M in hexanes, 2.4 mL, 3.8 mmol) was added dropwise to a stirred solution of p-n-octyliodobenzene (1.0 g, 3.2 mmol) in dry THF (15 mL) at −78° C. under nitrogen. After stirring for 30 minutes and maintaining the temperature at −78° C., trimethylborate (0.4 g, 3.8 mmol) was added dropwise. The system was allowed to return to room temperature after 1 hour and was left stirring under nitrogen overnight. Concentrated HCl (8 mL) and water (15 mL) were then added and stirring was continued for 2 hours. The mixture was extracted with ether (15 3 mL). The ethereal phase was combined and was washed with brine and water (20 2 mL), dried with MgSO4, and the solvent removed in vacuo to give p-n-octylphenylboronic acid as a white solid (0.63 g, 84% yield).
Quantity
2.4 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step Two
Name
Quantity
8 mL
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three

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